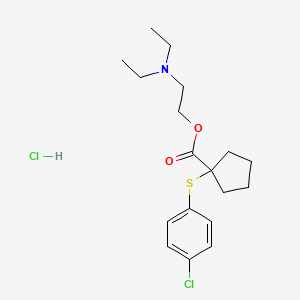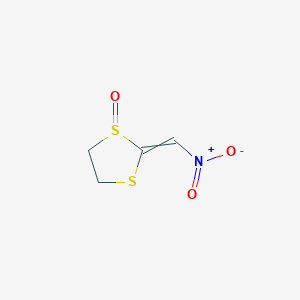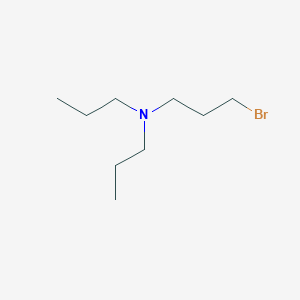
1,2,4-Triazin-5(2H)-one, 3,4-dihydro-4-nitroso-6-phenyl-3-thioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazin-5(2H)-one, 3,4-dihydro-4-nitroso-6-phenyl-3-thioxo- is a heterocyclic compound that contains a triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazin-5(2H)-one, 3,4-dihydro-4-nitroso-6-phenyl-3-thioxo- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with carbon disulfide and subsequent cyclization with hydrazine hydrate. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Triazin-5(2H)-one, 3,4-dihydro-4-nitroso-6-phenyl-3-thioxo- can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as sodium borohydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or other electrophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3,4-dihydro-4-nitro-6-phenyl-3-thioxo-1,2,4-triazin-5(2H)-one.
Reduction: Formation of 3,4-dihydro-4-amino-6-phenyl-3-thioxo-1,2,4-triazin-5(2H)-one.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: As a potential pharmacophore in the development of new drugs.
Materials Science: As a building block for the synthesis of novel materials with unique properties.
Organic Synthesis: As an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 1,2,4-Triazin-5(2H)-one, 3,4-dihydro-4-nitroso-6-phenyl-3-thioxo- involves its interaction with specific molecular targets. The nitroso group can participate in redox reactions, while the triazine ring can interact with biological macromolecules. The exact pathways and targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazine: A simpler triazine compound with different substituents.
1,3,5-Triazine: Another triazine isomer with different chemical properties.
Phenylhydrazine Derivatives: Compounds with similar phenyl and hydrazine groups.
Propriétés
Numéro CAS |
106119-76-0 |
|---|---|
Formule moléculaire |
C9H6N4O2S |
Poids moléculaire |
234.24 g/mol |
Nom IUPAC |
4-nitroso-6-phenyl-3-sulfanylidene-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C9H6N4O2S/c14-8-7(6-4-2-1-3-5-6)10-11-9(16)13(8)12-15/h1-5H,(H,11,16) |
Clé InChI |
IYILIMWLFKVXDF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NNC(=S)N(C2=O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[([1,1'-Biphenyl]-4-yl)amino](oxo)acetic acid](/img/structure/B14325984.png)










![Ethyl 2-(3-cyanopropyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylate](/img/structure/B14326058.png)
![Phenol, 2-[1-(4-hydroxyphenyl)butyl]-](/img/structure/B14326072.png)
